(2,2,2-Trifluoroethoxy)ethanoyl Chloride

Description

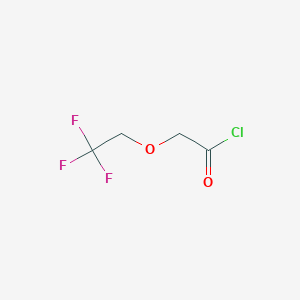

(2,2,2-Trifluoroethoxy)ethanoyl Chloride is an organofluorine compound belonging to the acyl chloride class, characterized by a trifluoroethoxy (–OCH₂CF₃) substituent attached to an ethanoyl (acetyl) chloride backbone. Its molecular formula is C₄H₄ClF₃O₂, with a molecular weight of 176.45 g/mol. The trifluoroethoxy group imparts strong electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon and making the compound highly reactive in acylation reactions.

Applications of this compound likely include pharmaceutical intermediates, as seen in drugs like Suvecaltamide Hydrochloride (which contains a 2,2,2-trifluoroethoxy-pyridinyl moiety ) and Lansoprazole derivatives .

Properties

Molecular Formula |

C4H4ClF3O2 |

|---|---|

Molecular Weight |

176.52 g/mol |

IUPAC Name |

2-(2,2,2-trifluoroethoxy)acetyl chloride |

InChI |

InChI=1S/C4H4ClF3O2/c5-3(9)1-10-2-4(6,7)8/h1-2H2 |

InChI Key |

DZZVNRKJUXCWLN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)Cl)OCC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Reactivity Profile |

|---|---|---|---|---|

| This compound | C₄H₄ClF₃O₂ | 176.45 | –OCH₂CF₃ | High (strong electron withdrawal) |

| 2-(3,5-Difluorophenyl)ethanoyl Chloride | C₈H₅ClF₂O | 190.58 | 3,5-difluorophenyl | Moderate (aromatic stabilization) |

| 2-Thiophene Acetyl Chloride | C₆H₅ClOS | 160.62 | Thiophene-2-yl | Moderate (heteroaromatic effects) |

| 1-Naphthoyl Chloride | C₁₁H₇ClO | 190.63 | Naphthoyl | Lower (bulky aromatic group) |

Key Observations :

Reactivity : The trifluoroethoxy group in the target compound enhances electrophilicity compared to aryl or heteroaryl substituents (e.g., difluorophenyl or thiophene) due to the inductive effect of fluorine . This makes it more reactive in nucleophilic acyl substitutions, such as forming amides or esters.

Stability : Bulky aromatic groups (e.g., naphthoyl in 1-Naphthoyl Chloride ) reduce hydrolysis susceptibility, whereas the trifluoroethoxy group may increase volatility due to reduced intermolecular forces.

Applications: Pharmaceuticals: The trifluoroethoxy moiety is prevalent in bioactive molecules, such as Suvecaltamide Hydrochloride (antitremor agent ) and Lansoprazole derivatives (antiulcer drugs ).

Preparation Methods

Thionyl Chloride-Mediated Chlorination

The most widely employed method involves reacting (2,2,2-trifluoroethoxy)acetic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ acts as both the chlorinating agent and solvent.

Reaction Scheme :

Key Conditions :

-

Molar Ratio : 1:1.2–1.5 (acid:SOCl₂) to ensure complete conversion.

-

Temperature : Reflux (70–80°C) for 2–4 hours.

-

Workup : Excess SOCl₂ is removed by rotary evaporation under reduced pressure (20–30 mmHg), yielding the acyl chloride as a colorless liquid.

Challenges :

Phosphorus Pentachloride (PCl₅) as Chlorinating Agent

An alternative route employs PCl₅, particularly for substrates prone to side reactions with SOCl₂. This method is less common due to handling difficulties but offers higher selectivity in certain cases.

Reaction Scheme :

Optimization Parameters :

-

Stoichiometry : 1:1 molar ratio suffices due to PCl₅’s high reactivity.

-

Temperature : 0–25°C to mitigate exothermic side reactions.

-

Solvent : Dichloromethane or chlorobenzene improves homogeneity.

Limitations :

-

POCl₅ byproduct complicates purification, requiring fractional distillation.

-

PCl₅’s hygroscopic nature demands rigorous moisture exclusion.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance yield and safety. Key advantages include:

-

Temperature Control : Precise regulation (±1°C) minimizes decomposition.

-

Residence Time : 30–60 minutes at 75°C achieves >95% conversion.

Table 1: Comparative Analysis of Batch vs. Flow Processes

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield | 85–90% | 92–96% |

| Reaction Time | 4 hours | 1 hour |

| SOCl₂ Consumption | 1.5 equivalents | 1.2 equivalents |

| Purity | 98% | 99.5% |

Purification and Quality Control

Post-synthesis purification involves:

-

Distillation : Short-path distillation at 40–50°C (15 mmHg) isolates the acyl chloride from residual reagents.

-

Spectroscopic Validation :

Impurity Profiling :

-

Hydrolyzed byproducts (e.g., (2,2,2-trifluoroethoxy)acetic acid) are limited to <0.1% via Karl Fischer titration for moisture control.

Challenges and Mitigation Strategies

Moisture Sensitivity

The trifluoroethoxy group’s electron-withdrawing nature exacerbates hydrolysis. Industrial safeguards include:

-

Inert Atmosphere : Nitrogen or argon blanket during synthesis and storage.

-

Packaging : Sealed amber glass under vacuum to prevent atmospheric exposure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,2,2-Trifluoroethoxy)ethanoyl Chloride, and what experimental precautions are critical?

- Methodology : The compound is typically synthesized via reaction of 2,2,2-trifluoroethanol with chlorinating agents (e.g., phosgene or thionyl chloride) under anhydrous conditions. A two-step approach may involve:

Esterification of trifluoroethanol with acetic acid.

Chlorination using thionyl chloride (SOCl₂) at reflux in dry dichloromethane.

- Precautions : Conduct reactions under inert atmosphere (N₂/Ar), use moisture-free solvents, and employ cold traps to capture excess phosgene. Hydrolysis to carboxylic acid is a key side reaction to avoid .

Q. How should this compound be handled and stored to ensure stability?

- Handling : Use a fume hood, nitrile gloves, and safety goggles. Avoid contact with water or alcohols, as rapid hydrolysis releases HCl gas.

- Storage : Store in amber glass bottles under inert gas (argon) at -20°C. Desiccants like molecular sieves (3Å) are recommended to absorb moisture .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 19F NMR : The trifluoroethoxy group resonates at δ -75 to -80 ppm (quartet, J = 8–10 Hz).

- IR Spectroscopy : Strong C=O stretch at ~1800 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>98%) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethoxy group influence the compound’s reactivity in nucleophilic acyl substitutions?

- Mechanistic Insight : The -OCH₂CF₃ group enhances electrophilicity of the carbonyl carbon, accelerating reactions with amines (amide formation) or alcohols (esterification). However, steric hindrance from the trifluoroethoxy group may reduce reactivity with bulky nucleophiles.

- Comparative Studies : Kinetic studies show 2–3x faster reaction rates compared to ethoxy analogs in SN2 mechanisms. DFT calculations support increased partial positive charge on the carbonyl carbon .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or elimination) during amide synthesis?

- Optimization :

- Use excess amine (2–3 eq.) in dry THF at 0–5°C to suppress hydrolysis.

- Add activated molecular sieves (4Å) to sequester water.

- Monitor reaction progress via in-situ IR (disappearance of C=O stretch at 1800 cm⁻¹).

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Approach :

Perform docking studies to assess interactions with target enzymes (e.g., proteases or esterases).

Use QSAR models to predict how fluorination affects lipophilicity (logP) and membrane permeability.

Compare with analogs like 2-(Trifluoromethoxy)benzoyl chloride (PubChem CID 10386) to identify structural motifs for improved binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.